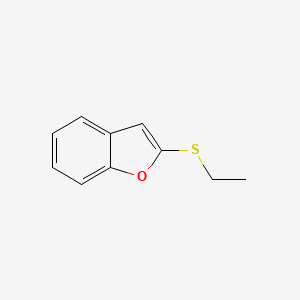
Benzofuran, 2-(ethylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran, 2-(ethylthio)- is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring The 2-(ethylthio) substitution indicates the presence of an ethylthio group (-SCH2CH3) attached to the second position of the benzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including Benzofuran, 2-(ethylthio)-, can be achieved through various methods. One common approach involves the cyclization of o-hydroxybenzophenone derivatives under acidic conditions. Another method includes the decarboxylation of o-acetylphenoxyacetic acid or its esters under alkaline conditions . Additionally, the cyclization of o-hydroxybenzophenone can be employed to construct the benzofuran ring system .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves catalytic processes to enhance yield and selectivity. For instance, copper-mediated and palladium-catalyzed coupling reactions have been utilized in the synthesis of complex benzofuran derivatives . These methods are advantageous due to their efficiency and ability to produce high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzofuran, 2-(ethylthio)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzofuran derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research and applications .
Aplicaciones Científicas De Investigación
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agents for treating diseases like cancer and viral infections.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzofuran, 2-(ethylthio)- involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes such as tyrosinase and carbonic anhydrase, which are involved in various biological processes . The ethylthio group may enhance the compound’s ability to interact with these targets, leading to its observed biological activities.
Comparación Con Compuestos Similares
Benzofuran, 2-(ethylthio)- can be compared with other benzofuran derivatives to highlight its uniqueness:
Benzofuran: The parent compound without any substitutions. It serves as a basic structural unit for various derivatives.
2-Methylbenzofuran: Contains a methyl group at the second position, exhibiting different chemical and biological properties.
2-(Methylthio)benzofuran: Similar to Benzofuran, 2-(ethylthio)- but with a methylthio group instead of an ethylthio group.
The presence of the ethylthio group in Benzofuran, 2-(ethylthio)- may confer unique properties such as enhanced lipophilicity and improved interaction with biological targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
172366-93-7 |
|---|---|
Fórmula molecular |
C10H10OS |
Peso molecular |
178.25 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-1-benzofuran |
InChI |
InChI=1S/C10H10OS/c1-2-12-10-7-8-5-3-4-6-9(8)11-10/h3-7H,2H2,1H3 |
Clave InChI |
HOJVIYBXEORQHM-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol](/img/structure/B12566859.png)
![2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol](/img/structure/B12566864.png)

![1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene](/img/structure/B12566876.png)

![4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol](/img/structure/B12566887.png)


![4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one](/img/structure/B12566932.png)
![[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12566935.png)
![3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-](/img/structure/B12566939.png)

![2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12566949.png)
